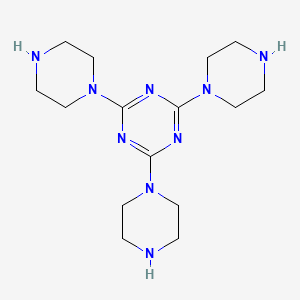
2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine core substituted with three piperazine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with piperazine. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, often in the presence of a base like triethylamine to facilitate the substitution reactions. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete substitution of the chlorine atoms by piperazine groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The piperazine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Complexation: The nitrogen atoms in the triazine and piperazine rings can coordinate with metal ions, forming complexes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of the compound.
Aplicaciones Científicas De Investigación
2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and coordination with metal ions.
Materials Science: The compound can be used in the synthesis of polymers and as a building block for supramolecular assemblies.
Catalysis: It can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine depends on its application:
Biological Systems: It can interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and coordination with metal ions, potentially inhibiting or modulating their activity.
Catalysis: As a ligand, it can stabilize transition states and intermediates, enhancing the efficiency of catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Another triazine derivative with pyridine substituents, used in coordination chemistry and as a ligand in catalysis.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Features dimethylamino groups, used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine is unique due to the presence of piperazine groups, which provide multiple sites for hydrogen bonding and coordination, making it versatile for various applications in medicinal chemistry, materials science, and catalysis.
Propiedades
Fórmula molecular |
C15H27N9 |
|---|---|
Peso molecular |
333.44 g/mol |
Nombre IUPAC |
2,4,6-tri(piperazin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H27N9/c1-7-22(8-2-16-1)13-19-14(23-9-3-17-4-10-23)21-15(20-13)24-11-5-18-6-12-24/h16-18H,1-12H2 |
Clave InChI |
GOKMWLPCAGVTSS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC(=NC(=N2)N3CCNCC3)N4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


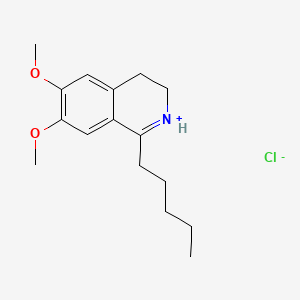
![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)
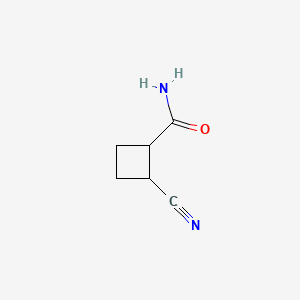
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
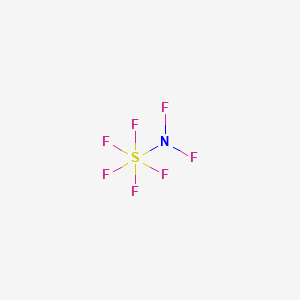
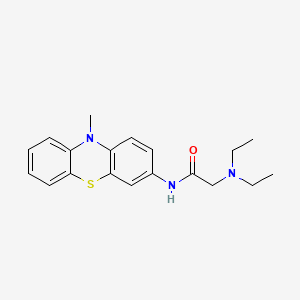



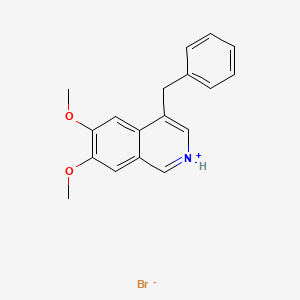
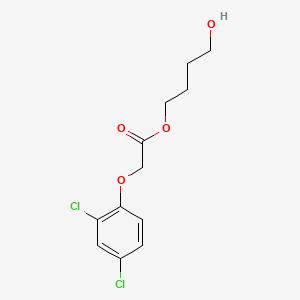

![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
